molecular formula C12H7Br3O B1430200 1,3-Dibromo-2-(3-bromophenoxy)benzene CAS No. 337513-53-8

1,3-Dibromo-2-(3-bromophenoxy)benzene

Cat. No.: B1430200
CAS No.: 337513-53-8
M. Wt: 406.89 g/mol
InChI Key: JUPZALSVNWJHII-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(3-bromophenoxy)benzene is an organic compound with the molecular formula C12H7Br3O and a molecular weight of 406.9 g/mol. It is a brominated flame retardant and a toxic polybrominated diphenyl ether. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-(3-bromophenoxy)benzene can be synthesized through a series of bromination reactions. One common method involves the bromination of 2-phenoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-(3-bromophenoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: It can be reduced to form debrominated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted phenoxybenzenes.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include debrominated phenoxybenzenes.

Scientific Research Applications

1,3-Dibromo-2-(3-bromophenoxy)benzene is used in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: It is studied for its potential effects on biological systems, including its toxicity and environmental impact.

    Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.

    Industry: It is used as a flame retardant in various materials, including plastics and textiles

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-(3-bromophenoxy)benzene involves its interaction with biological molecules. It can bind to proteins and enzymes, disrupting their normal function. This compound can also interfere with cellular signaling pathways, leading to toxic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1,3-Dibromo-2-(3-bromophenoxy)benzene is unique compared to other similar compounds due to its specific bromination pattern and phenoxy group. Similar compounds include:

    1,2-Dibromobenzene: An isomer with bromine atoms at the 1 and 2 positions.

    1,4-Dibromobenzene: An isomer with bromine atoms at the 1 and 4 positions.

    2,4,6-Tribromophenol: A compound with three bromine atoms on a phenol ring.

These compounds differ in their chemical properties and reactivity, making this compound unique in its applications and effects .

Properties

IUPAC Name

1,3-dibromo-2-(3-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O/c13-8-3-1-4-9(7-8)16-12-10(14)5-2-6-11(12)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPZALSVNWJHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=C(C=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20783707
Record name 1,3-Dibromo-2-(3-bromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20783707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337513-53-8
Record name 1,3-Dibromo-2-(3-bromophenoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337513-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3',6-Tribromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dibromo-2-(3-bromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20783707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',6-TRIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUF680UXON
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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